4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Organic Synthesis Prodigiosin Chemistry Pyrrole Aldehydes

MBC (CAS 10476-41-2) is the mandatory intermediate for prodiginine/tambjamine synthesis. Unlike analogs, its native 4-methoxy group ensures enzyme compatibility (PigC, RedH) and distinct SAR. Procure ≥98% purity for validated 65% yield in 2-step synthesis from 4-methoxy-3-pyrrolin-2-one, enabling divergent analog libraries.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 10476-41-2
Cat. No. B084116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
CAS10476-41-2
Synonyms4-methoxy-2,2'-bipyrrole-5-carboxaldehyde
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=C(NC(=C1)C2=CC=CN2)C=O
InChIInChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3
InChIKeyMQCYELLGZFKAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC, CAS 10476-41-2): The Definitive Building Block for Prodigiosin Analogs


4-Methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC, CAS 10476-41-2) is a pivotal bipyrrolic aldehyde that serves as the universal biosynthetic precursor for the prodiginine and tambjamine families of bioactive alkaloids [1]. As the key intermediate in both natural and synthetic routes to these anticancer, antimicrobial, and immunosuppressive compounds, MBC represents a chemically defined entry point for generating structurally diverse analogs [2].

4-Methoxy-2,2′-bipyrrole-5-carboxaldehyde (CAS 10476-41-2): Why In-Class Analogs Cannot Be Substituted


While numerous 2,2′-bipyrrole-5-carboxaldehydes exist as potential prodiginine precursors, substitution of the 4-methoxy moiety with alternative functionalities (e.g., 4-hydroxy, 4-benzyloxy, or 4-amino) fundamentally alters the compound‘s synthetic utility and biological relevance. MBC is not a generic intermediate; it is the native substrate for key condensation enzymes (e.g., PigC, RedH, HapC) and the specific product of PigF-catalyzed O-methylation, a terminal biosynthetic step that imparts distinct physicochemical properties [1]. Using a 4-hydroxy analog (HBC) or an alkyl-substituted variant introduces synthetic complexity, alters enzyme recognition, and may yield analogs with divergent bioactivity profiles, underscoring the need for procurement of the precise 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde [2].

4-Methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) Procurement Evidence: Quantified Synthesis Efficiency and Pathway Specificity Data


Synthetic Efficiency Benchmark: 65% Overall Yield in Two Steps from 4-Methoxy-3-pyrrolin-2-one

MBC can be synthesized in a high-yielding two-step sequence from commercially available 4-methoxy-3-pyrrolin-2-one, achieving a 65% overall yield. This represents a substantial improvement over earlier multi-step routes, which were reported to give only 'modest overall yields' [1]. The direct comparison to earlier synthetic methodologies (e.g., biomimetic routes that fail to produce the natural bipyrrole aldehyde precursor) establishes this as a practical and scalable procurement and synthesis strategy [1].

Organic Synthesis Prodigiosin Chemistry Pyrrole Aldehydes

Enzymatic Specificity: MBC as the Native Substrate for Prodiginine Condensation Enzymes

MBC is the specific native substrate for key terminal condensation enzymes, including PigC (in Serratia) and RedH (in Streptomyces coelicolor), which couple MBC with monopyrroles (e.g., 2-methyl-3-n-amylpyrrole (MAP) or 2-undecylpyrrole) to yield the final prodiginine antibiotics [1][2]. The enzymes involved in MBC biosynthesis (e.g., PigI, PigG, PigA, PigJ, PigH, PigM, PigF, PigN) are well-characterized and distinct from the MAP-specific pathway (PigD, PigE, PigB) [1]. This enzymatic orthogonality demonstrates that MBC is not interchangeable with other aldehydes; structural analogs would require separate, often less efficient, enzymatic or chemical coupling strategies.

Biosynthesis Enzymology Prodiginines

Biosynthetic Intermediate Validation: Chemical Rescue and Pathway Elucidation via MBC Feeding

The role of MBC as an essential prodiginine intermediate was definitively established through gene replacement and chemical feeding experiments in Streptomyces coelicolor. Mutants blocked in MBC biosynthesis fail to produce prodiginines, and this phenotype is rescued specifically by feeding chemically synthesized MBC, but not by a synthetic analog of an earlier pathway intermediate [1]. This chemical complementation experiment provides direct evidence of MBC's unique position and essentiality in the pathway, distinguishing it from upstream intermediates or structurally similar analogs that cannot rescue production.

Biosynthesis Mutasynthesis Prodiginines

B-Ring Diversification: MBC as the Gateway to a Range of 4-Alkoxy Analogs

MBC serves as a versatile scaffold for generating B-ring functionalized prodiginines and tambjamines. A general methodology was developed for synthesizing a range of 2,2′-bipyrrole-5-carboxaldehydes, including 3-alkyl-, 4-alkyl-, 3,4-dialkyl-, and 3-halo-4-alkyl-derivatives [1]. Importantly, the 4-methoxy group of MBC can be selectively elaborated; D'Alessio et al. demonstrated that modifying the B-ring methoxy to other ethers improved the therapeutic potential of certain prodiginines [1]. In contrast, the 4-benzyloxy analog (20b) was utilized to synthesize undecylprodigiosin and PNU-156804 in 75% and 83% yields, respectively, highlighting that even simple O-alkyl substitutions can influence downstream yields and product profiles [2].

Medicinal Chemistry Prodiginine Analogs SAR Studies

Comparative Analysis: MBC vs. 4-Hydroxy Analog (HBC) in Biosynthesis

The final step in the biosynthesis of MBC is the PigF-catalyzed O-methylation of 4-hydroxy-2,2′-bipyrrole-5-carbaldehyde (HBC) [1]. This transformation is critical, as HBC is not a viable substrate for the downstream condensation enzymes that produce the final prodiginine antibiotics. While the exact kinetic parameters (e.g., Km, kcat) for PigF with HBC are not provided in the abstract, the very existence of this dedicated, terminal enzymatic step underscores a functional differentiation: MBC is the biologically active endpoint of the bipyrrole pathway, whereas HBC is an immature precursor requiring further enzymatic processing.

Biosynthesis O-Methyltransferase Prodiginines

Vendor Specification: 98% Purity as a Standard for Research-Grade MBC

Commercial suppliers of 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (CAS 10476-41-2) typically provide the compound at a purity of 98%, as confirmed by HPLC analysis . This purity specification is critical for ensuring reproducible results in both synthetic chemistry and biological assays, as impurities could interfere with sensitive condensation reactions or confound bioactivity data. This data serves as a quantitative baseline for comparing vendor offerings and establishing internal quality control metrics.

Chemical Procurement Quality Control Synthetic Intermediate

4-Methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) Applications: Where Quantified Differentiation Drives Selection


Total Synthesis of Prodigiosin and Its Analogs

For laboratories engaged in the total synthesis of prodigiosin, undecylprodigiosin, or related analogs, MBC is the mandatory intermediate. The documented 65% overall yield in a two-step synthesis from 4-methoxy-3-pyrrolin-2-one provides a validated, cost-effective route that directly informs procurement decisions for those weighing in-house synthesis against external sourcing [1]. The ability to rescue prodiginine production in mutant strains exclusively with chemically synthesized MBC further validates its essential role [2].

B-Ring Structure-Activity Relationship (SAR) Studies

Investigators aiming to explore the SAR of prodiginines and tambjamines by modifying the B-ring require MBC as the starting point. Established synthetic methodologies allow for the conversion of MBC into a diverse array of 3-alkyl-, 4-alkyl-, and 3-halo-4-alkyl-2,2′-bipyrrole-5-carboxaldehydes [3]. Procuring MBC is a strategic choice that enables a divergent synthesis platform, in contrast to purchasing a single, pre-diversified analog which would limit the scope of SAR exploration.

Chemoenzymatic Synthesis and Metabolic Engineering

Projects focused on chemoenzymatic prodiginine production or metabolic engineering of Streptomyces and Serratia strains require authentic MBC. The compound is the specific substrate for key terminal condensation enzymes (PigC, RedH, HapC) [4]. Use of an alternative bipyrrole aldehyde, such as the 4-hydroxy analog (HBC), would fail to complete the biosynthetic pathway without the addition of the O-methyltransferase PigF, introducing unnecessary complexity and cost [5].

Chemical Probe and Tool Compound Synthesis

Researchers synthesizing chemical probes based on the 4-methoxypyrrolic scaffold for target identification (e.g., DNA intercalation, H+/Cl- symport activity) should procure MBC as the foundational building block. The compound's established pKa (10.06 for the B-ring nitrogen) and its role as the common chromophore in this class of natural products provide a well-characterized chemical and biological starting point for designing novel probes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.